Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate
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Description
Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate is a compound that belongs to the class of organic chemicals known as carbamates. Carbamates are derivatives of carbamic acid and have a wide range of applications, including use as intermediates in organic synthesis, in the production of pharmaceuticals, and as pesticides .
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. One approach involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of sodium benzenesulfinate and formic acid, as described for the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates . Another method includes the directed lithiation of tert-butyl carbamates followed by a reaction with electrophiles to yield substituted products . Additionally, tert-butyl carbamates can be synthesized from commercially available starting materials through acylation, nucleophilic substitution, and reduction steps, as demonstrated in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be analyzed using various spectroscopic techniques. Vibrational frequency analysis, FT-IR, and quantum chemical methods such as DFT and M06-2X studies have been employed to investigate the structure of tert-butyl N-(thiophen-2yl)carbamate, providing insights into the optimized geometric parameters and vibrational frequencies of the molecule .
Chemical Reactions Analysis
Tert-butyl carbamates can undergo a range of chemical reactions. They can behave as N-(Boc)-protected nitrones, reacting with organometallics to give N-(Boc)hydroxylamines . They can also be involved in enzymatic kinetic resolutions, as seen with tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, which can be resolved into optically pure enantiomers using lipase-catalyzed transesterification . Electrochemical oxidation is another reaction that tert-butyl carbamates can undergo, leading to various oxidized species .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of the tert-butyl group can impart steric bulk, affecting the reactivity and solubility of the compound. The carbamate functional group is key to the chemical behavior of these compounds, as it can participate in hydrogen bonding and can be readily modified through chemical reactions . The electrochemical properties of tert-butyl carbamates can be studied through cyclic voltammetry, revealing insights into their oxidation behavior . Additionally, the metabolism of tert-butyl carbamates in biological systems, such as in insects and mice, can lead to various hydroxylated metabolites, indicating the potential for biotransformation .
Scientific Research Applications
Metabolic Studies and Biological Activity
The metabolism of related tert-butyl carbamate compounds has been a subject of research due to their varied biological activities. For instance, the metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice shows both the tert.-butyl group and the N-methyl group undergo hydroxylation, producing major phenolic metabolites. This indicates a potential for bioactivation and detoxification processes that could be relevant for similar compounds, including Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate (Douch & Smith, 1971).
Synthetic Chemistry and Organic Synthesis
In organic synthesis, tert-butyl carbamate derivatives serve as versatile intermediates. Their applications range from serving as protected forms of amines to participating in various synthetic reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are used as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds demonstrate the utility of tert-butyl carbamate derivatives as building blocks in organic synthesis, suggesting similar applications for this compound (Guinchard, Vallée, & Denis, 2005).
Antioxidant Development and Polymer Stabilization
Tert-butyl carbamate derivatives have also found applications in the development of antioxidants for polymer stabilization. The synthesis of new antioxidants containing hindered phenol groups showcases the potential of tert-butyl carbamate derivatives to enhance the thermal stability of polymers, indicating a similar potential for this compound (Pan, Liu, & Lau, 1998).
Degradation Studies and Environmental Impact
Studies on related compounds, such as terbutol (a tert-butyl carbamate derivative), in environmental water sources reveal the presence of degradation products from herbicide use. This highlights the importance of understanding the degradation pathways and environmental impact of tert-butyl carbamate derivatives, including this compound (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).
properties
IUPAC Name |
tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(21)19-14-7-9-15(10-8-14)22-16-6-4-5-13(11-16)12-20/h4-12H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGAKWSFVGGCQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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